Benzenebutanol, 2,4-dimethoxy-
Description
Structural Classification within Dimethoxybenzene Derivatives
Benzenebutanol, 2,4-dimethoxy- belongs to the class of organic compounds known as dimethoxybenzene derivatives. nih.govnih.govresearchgate.net This classification is defined by the presence of a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH3) groups. In the case of Benzenebutanol, 2,4-dimethoxy-, the methoxy groups are located at positions 2 and 4 of the benzene ring. Further classifying the molecule, it is a substituted phenylbutanol, featuring a butanol side chain attached to the dimethoxy-substituted phenyl ring. evitachem.com The precise arrangement of these functional groups is pivotal in determining the compound's chemical and physical properties.
The general structure of dimethoxybenzene derivatives allows for various isomers, such as 1,2-dimethoxybenzene, 1,3-dimethoxybenzene (B93181), and 1,4-dimethoxybenzene (B90301), each with unique characteristics and applications. researchgate.netresearchgate.netwikipedia.org The specific positioning of the methoxy groups and the butanol chain in Benzenebutanol, 2,4-dimethoxy- influences its electronic properties, reactivity, and potential interactions with biological systems.
Table 1: Structural Details of Benzenebutanol, 2,4-Dimethoxy- and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| Benzenebutanol, 2,4-dimethoxy- | 107153-52-6 | C12H18O3 | 2,4-dimethoxy substitution on the benzene ring; butan-1-ol side chain |
| 4-(3,4-dimethoxyphenyl)butan-1-ol | 56880-86-5 | C12H18O3 | 3,4-dimethoxy substitution on the benzene ring; butan-1-ol side chain |
| 4-(2,5-dimethoxyphenyl)butan-1-ol | 1082496-27-2 | C12H18O3 | 2,5-dimethoxy substitution on the benzene ring; butan-1-ol side chain |
| Benzenebutanol | 3360-41-6 | C10H14O | Unsubstituted phenyl ring with a butan-1-ol side chain nist.govnist.gov |
Academic Significance and Contemporary Research Context
While dedicated research focusing solely on Benzenebutanol, 2,4-dimethoxy- is limited, the broader class of dimethoxybenzene derivatives holds considerable academic and industrial significance. nih.govnih.govresearchgate.net These compounds are recognized for their versatile applications, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govontosight.ai
Dimethoxybenzene derivatives are valued for their electronic and antioxidant properties. nih.gov For instance, some derivatives are investigated for their potential in preventing diseases linked to oxidative stress. nih.gov Furthermore, their structural motifs are found in various natural products, prompting research into their biosynthesis and potential medicinal applications. nih.gov In materials science, the electronic characteristics of dimethoxybenzene compounds are leveraged in the development of organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov
The research context for Benzenebutanol, 2,4-dimethoxy- is therefore largely informed by the activities and potential of its structural relatives. Studies on related compounds suggest that the combination of the dimethoxy-substituted aromatic ring and the butanol chain could impart interesting biological activities and make it a valuable building block in organic synthesis.
Overview of Scholarly Investigations into Related Benzenebutanol Isomers and Dimethoxyaromatic Compounds
Scholarly investigations into isomers of Benzenebutanol, 2,4-dimethoxy- and other dimethoxyaromatic compounds provide valuable insights that can be extrapolated to understand the potential properties and reactivity of the target molecule.
Synthesis: The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of 4-(3,4-dimethoxyphenyl)butan-1-ol has been achieved through the hydrogenation of 4-(3,4-dimethoxyphenyl)-3-butyn-1-ol using a palladium on carbon catalyst. prepchem.com Another common synthetic strategy for related structures involves the reduction of corresponding ketones or aldehydes. evitachem.com Friedel-Crafts alkylation is also a key method for creating the carbon skeleton of such molecules. evitachem.com
Spectroscopic Analysis: While specific NMR and mass spectrometry data for Benzenebutanol, 2,4-dimethoxy- are not readily available in the reviewed literature, data for structurally similar compounds can provide an expected analytical profile. For instance, the 1H NMR spectrum of 2,4-dimethoxybenzyl alcohol, a related compound, shows characteristic signals for the aromatic protons, the methoxy groups, and the benzylic protons. chemicalbook.com Similarly, the 1H NMR of 2,4-dimethoxybenzaldehyde (B23906) displays distinct peaks for the aldehydic proton and the aromatic and methoxy protons. chemicalbook.com It is expected that the 1H NMR spectrum of Benzenebutanol, 2,4-dimethoxy- would show signals corresponding to the protons on the butanol chain in addition to the aromatic and methoxy protons. Mass spectrometry of related benzenebutanol derivatives would likely show fragmentation patterns corresponding to the loss of water, the butanol chain, and cleavage of the ether linkages.
Biological and Chemical Properties: Research on various benzenebutanol derivatives has revealed a range of biological activities. For example, some nitro-substituted benzenebutanols are explored for potential antibacterial and antifungal properties. smolecule.com The presence of fluorine atoms in other benzenebutanol derivatives can enhance lipophilicity and alter interactions with biological targets, making them of interest in medicinal chemistry. cymitquimica.com Dimethoxybenzene compounds, in general, are known to be versatile, with applications ranging from being floral scent compounds that attract pollinators to serving as intermediates in the synthesis of pharmaceuticals. researchgate.netwikipedia.org
Table 2: Research Highlights of Related Compounds
| Compound/Compound Class | Research Focus | Key Findings | Reference |
| Dimethoxybenzene Derivatives | Synthesis, Electronic Properties, Applications | Versatile intermediates for pharmaceuticals and materials; possess antioxidant properties. | nih.govnih.govresearchgate.net |
| 4-(3,4-dimethoxyphenyl)butan-1-ol | Synthesis | Synthesized via hydrogenation of the corresponding butynol. | prepchem.com |
| 2-Nitro-benzenebutanol | Potential Biological Activity | Similar structures exhibit pharmacological properties, including potential antibacterial and antifungal activities. | smolecule.com |
| 4-Fluoro-δ-(4-fluorophenyl)benzenebutanol | Chemical Properties | Fluorine substitution influences reactivity, stability, and biological activity. | cymitquimica.com |
| 1,4-Dimethoxybenzene | Uses and Natural Occurrence | Used in perfumes and as an intermediate for pharmaceuticals; occurs naturally in some plants. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
107153-52-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
NVWFUOVOPMFJSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCCO)OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzenebutanol, 2,4 Dimethoxy
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.comslideshare.net For Benzenebutanol, 2,4-dimethoxy-, a key disconnection can be made at the C-C bond between the second and third carbon atoms of the butanol chain. This disconnection points to a primary precursor, 2,4-dimethoxybenzaldehyde (B23906) or a related derivative, and a three-carbon nucleophile.
Another strategic disconnection involves breaking the bond between the aromatic ring and the butanol side chain. This approach suggests the use of a pre-functionalized butanol derivative and a 2,4-dimethoxyphenyl-containing reagent. Functional group interconversion (FGI) is also a crucial aspect of the retrosynthetic strategy, allowing for the conversion of one functional group into another, such as the reduction of a ketone to the target secondary alcohol. lkouniv.ac.inub.edu
Classical Organic Synthesis Approaches
Several classical methods have been employed for the synthesis of Benzenebutanol, 2,4-dimethoxy- and its analogs.
Alkylation Reactions Involving Methoxy-Substituted Aromatic Precursors
Friedel-Crafts alkylation is a fundamental method for forming C-C bonds with aromatic rings. mnstate.edumnstate.edu In the context of synthesizing the carbon skeleton of Benzenebutanol, 2,4-dimethoxy-, 1,3-dimethoxybenzene (B93181) can be alkylated using a suitable four-carbon electrophile in the presence of a Lewis acid or a strong acid catalyst like sulfuric acid. mnstate.eduamherst.educhegg.com The reaction of 1,3-dimethoxybenzene with reagents like 3-chloropropionic acid in the presence of polyphosphoric acid has been explored, leading to the formation of ketone intermediates that can be further elaborated. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Intermediate | Ref. |
| 1,3-Dimethoxybenzene | 3-Chloropropionic acid | Polyphosphoric acid | 2',4'-Dimethoxy-3-chloropropiophenone | researchgate.net |
| 1,4-Dimethoxybenzene (B90301) | t-Butyl alcohol | Acetic acid, Sulfuric acid | 1,4-Di-t-butyl-2,5-dimethoxybenzene | mnstate.eduamherst.edu |
Functional Group Interconversions from Related Benzene (B151609) Derivatives
Functional group interconversions (FGI) are essential for transforming readily available starting materials into the desired product. ub.eduimperial.ac.uk For instance, a ketone precursor, such as 4-(2,4-dimethoxyphenyl)butan-2-one (B13611469), can be reduced to the target alcohol, Benzenebutanol, 2,4-dimethoxy-. This reduction can be achieved using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. environmentclearance.nic.invanderbilt.edu
Another FGI approach could involve the conversion of a nitrile or an ester group on a related benzene derivative to the butanol side chain through a series of reduction and/or addition reactions. imperial.ac.ukvanderbilt.edu
Carbonyl-Based Chain Extension and Reduction Strategies (e.g., from dimethoxybenzaldehydes or acetophenones)
A common and versatile strategy involves starting with a carbonyl compound like 2,4-dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone. derpharmachemica.comchemimpex.comchemicalbook.comchemicalbook.com These can undergo chain extension reactions followed by reduction.
For example, an aldol (B89426) condensation of 2,4-dimethoxybenzaldehyde with a suitable ketone or aldehyde can introduce the necessary carbon atoms. evitachem.comtandfonline.com The resulting α,β-unsaturated ketone can then be selectively reduced at both the double bond and the carbonyl group to yield the target alcohol.
Alternatively, 2,4-dimethoxyacetophenone can be used as a starting material. prepchem.comgoogle.com A Wittig reaction or a related olefination reaction could be employed to extend the carbon chain, followed by hydrogenation and reduction of the resulting ketone.
| Starting Material | Reaction Type | Intermediate | Final Product | Ref. |
| 2,4-Dimethoxybenzaldehyde | Aldol Condensation | α,β-Unsaturated Ketone | Benzenebutanol, 2,4-dimethoxy- | evitachem.comtandfonline.com |
| 2,4-Dimethoxyacetophenone | Wittig Reaction | Alkene | Benzenebutanol, 2,4-dimethoxy- |
Grignard Reactions in the Synthesis of Related Alcohol and Ketone Intermediates
Grignard reactions are a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. vulcanchem.comevitachem.comaroonchande.comlibretexts.org To synthesize Benzenebutanol, 2,4-dimethoxy-, one could react 2,4-dimethoxybenzaldehyde with a propylmagnesium halide Grignard reagent. rsc.org This would directly form a secondary alcohol, which upon workup, would yield the desired product.
Alternatively, a Grignard reagent could be used to prepare a ketone intermediate. For example, reacting 2,4-dimethoxybenzonitrile (B173694) with a suitable Grignard reagent followed by hydrolysis would yield a ketone that can then be reduced. acs.org The reaction of 2,4-dimethoxypropiophenone with phenylmagnesium bromide has been shown to produce alcohol products. ufs.ac.za
| Carbonyl Compound | Grignard Reagent | Product | Ref. |
| 2,4-Dimethoxybenzaldehyde | Propylmagnesium halide | Benzenebutanol, 2,4-dimethoxy- | rsc.org |
| 2,4-Dimethoxypropiophenone | Phenylmagnesium bromide | Tertiary alcohol | ufs.ac.za |
| 3,4-Dimethoxybenzaldehyde | Methyl magnesium iodide | 1-(3,4-Dimethoxyphenyl)ethan-1-one | rsc.org |
Modern Catalytic Methods
Modern synthetic chemistry often focuses on developing more efficient and environmentally friendly catalytic methods. mdpi.com For the synthesis of Benzenebutanol, 2,4-dimethoxy-, catalytic hydrogenation of an unsaturated precursor, such as an α,β-unsaturated ketone derived from an aldol reaction, is a key step. Various transition metal catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can be used for this purpose. vanderbilt.edu
Furthermore, recent advancements in catalysis could offer more direct routes. For instance, transition metal-catalyzed cross-coupling reactions could potentially be employed to form the C-C bond between the aromatic ring and the butanol side chain. While specific examples for Benzenebutanol, 2,4-dimethoxy- are not widely reported, the principles of these modern methods are applicable. Lewis acid transition metal catalysts have been shown to catalyze the formation of other organic compounds directly from nitriles. nih.gov
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. While direct synthesis of Benzenebutanol, 2,4-dimethoxy- via this method is not extensively documented, established protocols for similar structures allow for the postulation of a viable synthetic pathway. A plausible approach involves a palladium-catalyzed Suzuki-Miyaura coupling.
This hypothetical route could commence with 1-bromo-2,4-dimethoxybenzene (B92324) as the aromatic partner. The four-carbon side chain could be introduced using a suitable organoboron reagent, such as the pinacol (B44631) boronic ester of but-3-en-1-ol. The coupling reaction would yield 4-(2,4-dimethoxyphenyl)but-3-en-1-ol. Subsequent hydrogenation of the double bond would saturate the side chain, and if necessary, the terminal alcohol could be converted to the desired isomer, for instance, the butan-2-ol derivative, through oxidation followed by reduction.
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling
| Step | Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|---|
| 1. Coupling | 1-Bromo-2,4-dimethoxybenzene | But-3-en-1-ol pinacol boronate | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(2,4-Dimethoxyphenyl)but-3-en-1-ol |
Organocatalytic Transformations in Benzenebutanol Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for synthesizing Benzenebutanol, 2,4-dimethoxy-. mdpi.com A highly effective strategy involves the conjugate addition of the electron-rich 1,3-dimethoxybenzene to an α,β-unsaturated carbonyl compound, a type of Friedel-Crafts alkylation.
A likely pathway is the Michael addition of 1,3-dimethoxybenzene to methyl vinyl ketone (MVK). This reaction can be catalyzed by a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, to produce the ketone precursor, 4-(2,4-dimethoxyphenyl)butan-2-one, with high enantioselectivity. nottingham.ac.uk The resulting chiral ketone can then be readily reduced to the target alcohol, 4-(2,4-dimethoxyphenyl)butan-2-ol (B13603359), using a simple reducing agent like sodium borohydride. This approach is powerful as it can establish the key stereocenter early in the synthesis. researchgate.net
Stereoselective Synthesis Strategies
The presence of a chiral center in isomers like 4-(2,4-dimethoxyphenyl)butan-2-ol necessitates stereoselective synthesis to obtain enantiomerically pure compounds. ru.nlgoogle.com
Two primary strategies can be employed:
Catalyst-Controlled Asymmetric Synthesis: As outlined in the organocatalytic approach (Section 2.3.2), the key C-C bond-forming step can be rendered stereoselective. Using a chiral organocatalyst for the Michael addition of 1,3-dimethoxybenzene to MVK directly generates an enantiomerically enriched ketone precursor. researchgate.net The stereochemistry of the final alcohol product is thus dictated by the catalyst used in the initial step.
Substrate-Controlled Asymmetric Reduction: An alternative strategy involves the synthesis of the prochiral ketone, 4-(2,4-dimethoxyphenyl)butan-2-one, through a non-stereoselective method like a standard Friedel-Crafts acylation. researchgate.net This ketone is then subjected to an asymmetric reduction. Biocatalysis offers a highly effective method for this transformation. Enoate reductases from microorganisms like Pleurotus ostreatus have been shown to reduce the double bond of (E)-4-(2,4-dimethoxyphenyl)but-3-en-2-one to yield the saturated ketone with 100% chemoselectivity. researchgate.net Furthermore, alcohol dehydrogenases (ADHs), such as the acetophenone (B1666503) reductase from Geotrichum candidum (GcAPRD), are known to be highly effective for the (S)-selective reduction of 4-phenyl-2-butanone and other aliphatic ketones, suggesting they would be excellent candidates for the asymmetric reduction of 4-(2,4-dimethoxyphenyl)butan-2-one to the corresponding (S)-alcohol. researchgate.net
Table 2: Comparison of Stereoselective Strategies
| Strategy | Key Step | Catalyst Type | Control Element |
|---|---|---|---|
| Asymmetric Michael Addition | C-C Bond Formation | Chiral Organocatalyst | Catalyst |
Green Chemistry Principles in Synthetic Design
Integrating green chemistry principles into the synthesis of Benzenebutanol, 2,4-dimethoxy- is crucial for developing sustainable and environmentally responsible processes. mlsu.ac.in
Development of Environmentally Benign Reaction Solvents and Conditions
Traditional syntheses, such as Friedel-Crafts reactions, often employ hazardous solvents. A key green objective is their replacement. Research has shown that photo-Friedel-Crafts acylations can be performed in greener media like ionic liquids, which offer low vapor pressure and potential for recyclability. dcu.ie For other steps, solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or water-based systems can be considered to reduce environmental impact. mdpi.com Additionally, using energy-efficient conditions like microwave irradiation can accelerate reactions, such as Friedel-Crafts acylations, leading to shorter reaction times and reduced energy consumption. rsc.org
Design and Utilization of Recyclable Catalytic Systems
Catalyst recycling is a cornerstone of green chemistry as it improves both the economic and environmental profile of a process.
For Friedel-Crafts Reactions: Instead of using stoichiometric and corrosive Lewis acids like AlCl₃, recyclable alternatives are highly desirable. wikipedia.org These include solid acid catalysts or metal triflates dissolved in ionic liquids, which can be recovered and reused for multiple cycles. nih.gov Bismuth(III) derivatives in ionic liquids and scandium(III) triflate with dendritic ligands have been shown to be efficient and recyclable catalysts for acylation reactions. rsc.orgnih.gov
For Organocatalysis: Homogeneous organocatalysts can be immobilized on solid supports, such as polymers or metal-organic frameworks (MOFs), allowing for easy separation by filtration and reuse over several consecutive runs with minimal loss of activity. acs.org
For Biocatalysis: Enzymes used in asymmetric reductions can be immobilized on solid supports, enhancing their stability and enabling their use in continuous flow reactors, which simplifies product purification and catalyst reuse.
Atom Economy and Reaction Efficiency Maximization
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. scranton.eduwiley-vch.de
Addition Reactions: The organocatalytic Michael addition of 1,3-dimethoxybenzene to methyl vinyl ketone is a highly atom-economical approach. In theory, all atoms from both reactants are incorporated into the product, leading to an atom economy of 100% for this step. Rearrangement reactions are also 100% atom-economical. researchgate.netscranton.edu
Substitution and Acylation/Reduction Pathways: Friedel-Crafts acylation reactions are inherently less atom-economical because they generate stoichiometric byproducts. wikipedia.org For example, acylating with an acyl chloride generates HCl, and the subsequent reduction of the ketone to an alcohol adds the mass of the reducing agent to the waste stream. Similarly, transition metal-catalyzed coupling reactions generate stoichiometric salt byproducts.
Maximizing reaction efficiency involves not only choosing atom-economical reactions but also optimizing reaction yields and minimizing waste from solvents and purification steps. researchgate.net Therefore, a direct, one-pot organocatalytic route is theoretically superior from an atom economy perspective compared to multi-step sequences involving protection/deprotection or functional group interconversions.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Benzenebutanol, 2,4-dimethoxy- |
| 4-(2,4-Dimethoxyphenyl)butan-2-ol |
| 1-Bromo-2,4-dimethoxybenzene |
| But-3-en-1-ol pinacol boronate |
| 4-(2,4-Dimethoxyphenyl)but-3-en-1-ol |
| 4-(2,4-Dimethoxyphenyl)butan-1-ol |
| 1,3-Dimethoxybenzene |
| Methyl vinyl ketone (MVK) |
| 4-(2,4-Dimethoxyphenyl)butan-2-one |
| Sodium borohydride |
| (E)-4-(2,4-dimethoxyphenyl)but-3-en-2-one |
| 4-Phenyl-2-butanone |
| 2-Methyltetrahydrofuran (2-MeTHF) |
| Aluminum trichloride (B1173362) (AlCl₃) |
| Bismuth(III) triflate |
| Scandium(III) triflate |
| Acyl chloride |
Advanced Spectroscopic and Structural Elucidation of Benzenebutanol, 2,4 Dimethoxy
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like Benzenebutanol, 2,4-dimethoxy-. mst.or.jpromil.com The gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. mst.or.jpetamu.edu The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. etamu.edu This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries like the National Institute of Standard and Technology (NIST) database. libretexts.orgnih.gov
In the analysis of Benzenebutanol, 2,4-dimethoxy-, a sample is typically dissolved in a suitable solvent and injected into the GC. etamu.edu The compound travels through the column at a specific retention time, which is characteristic of the molecule under the given chromatographic conditions. Upon elution from the column, it is subjected to electron ionization (EI) in the mass spectrometer. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of Benzenebutanol, 2,4-dimethoxy-, along with a series of fragment ions. The fragmentation pattern is crucial for structural elucidation. For instance, the presence of a benzylic cation fragment would be a strong indicator of the benzenebutanol structure. The high sensitivity of GC-MS also allows for the detection and quantification of any impurities present in the sample, thus serving as a critical tool for purity assessment. libretexts.org For complex samples, comprehensive two-dimensional gas chromatography (GC×GC-MS) can be employed for enhanced separation and identification of a wider range of compounds. mdpi.com
Derivatization, such as silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to increase the volatility and thermal stability of the analyte, often leading to improved chromatographic resolution and mass spectral characteristics. jfda-online.comcaltech.edu
Table 1: GC-MS Operational Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Value/Condition |
| Injector Temperature | 250 °C |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temp 40-60°C, ramp to 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. fiveable.mebellevuecollege.edu It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that provides a unique molecular fingerprint. savemyexams.comeuropa.eu
Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of IR spectroscopy that allows for rapid and high-resolution analysis. acenet.edu For Benzenebutanol, 2,4-dimethoxy-, the FTIR spectrum would exhibit several characteristic absorption bands corresponding to its functional groups. fiveable.meacenet.edu
Key expected absorptions include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the butanol moiety. libretexts.org The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org
C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H bonds of the butyl chain. libretexts.org
C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ range corresponds to the C-O stretching of the alcohol.
C-O Stretch (Ether): Asymmetric and symmetric stretching of the aryl ether groups (Ar-O-CH₃) would produce strong, characteristic bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
The presence and specific positions of these peaks in the FTIR spectrum provide strong evidence for the structure of Benzenebutanol, 2,4-dimethoxy-. acenet.edu
Table 2: Expected FTIR Absorption Bands for Benzenebutanol, 2,4-Dimethoxy-
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Alcohol C-O | Stretching | 1000 - 1260 | Strong |
| Aryl Ether C-O | Asymmetric Stretching | 1200 - 1275 | Strong |
| Aryl Ether C-O | Symmetric Stretching | 1000 - 1075 | Strong |
Attenuated Total Reflection (ATR) is a sampling technique that has revolutionized IR spectroscopy by allowing for the direct analysis of solid and liquid samples with minimal to no preparation. mt.comdrawellanalytical.com In ATR-FTIR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). oregonstate.edu An evanescent wave is generated at the surface of the crystal, which penetrates a short distance into the sample placed in direct contact with it. mt.com This interaction allows for the acquisition of an IR spectrum of the sample's surface.
For Benzenebutanol, 2,4-dimethoxy-, ATR-FTIR provides a convenient method for analysis whether the compound is a liquid or a solid. oregonstate.edu A small amount of the sample is simply placed on the ATR crystal, and the spectrum is collected. drawellanalytical.com This technique is particularly advantageous for analyzing dense or opaque samples that are difficult to measure using traditional transmission methods. csic.es While the resulting ATR spectrum is very similar to a transmission spectrum, slight differences in peak intensities and positions can occur, which may require correction for direct comparison with library spectra. thermofisher.com
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. horiba.com It involves irradiating a sample with a monochromatic laser source and analyzing the inelastically scattered light. nih.gov The energy shifts in the scattered light correspond to the vibrational modes of the molecules in the sample, providing a unique "molecular fingerprint". europa.eunih.gov
For Benzenebutanol, 2,4-dimethoxy-, Raman spectroscopy would be particularly sensitive to non-polar bonds and symmetric vibrations. Key expected Raman signals would include:
Aromatic Ring Vibrations: The breathing mode of the benzene (B151609) ring typically gives a strong, sharp signal.
C=C Stretching: Symmetrical C=C stretching vibrations in the aromatic ring, which may be weak in the IR spectrum, can be strong in the Raman spectrum.
Aliphatic C-H Vibrations: The various C-H bending and stretching modes of the butanol chain will also be present.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of Benzenebutanol, 2,4-dimethoxy-, as some vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. nih.gov This dual analysis aids in a more confident structural assignment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
The 2,4-dimethoxy-substituted benzene ring in Benzenebutanol, 2,4-dimethoxy- acts as a chromophore. The presence of the methoxy (B1213986) groups (electron-donating) on the aromatic ring influences the energy of the electronic transitions. A UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λmax) in the UV region. These absorptions are due to π → π* transitions within the aromatic system. For example, similar dimethoxy-substituted aromatic compounds often exhibit λmax values around 275-280 nm. materialsciencejournal.org The position and intensity (molar absorptivity) of these absorption bands are characteristic of the electronic structure of the molecule.
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwordpress.com It involves diffracting X-rays off a single crystal of the compound. wustl.edu The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. wustl.edu By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be generated, from which the exact atomic positions, bond lengths, and bond angles can be determined. wustl.edu
To perform X-ray crystallography on Benzenebutanol, 2,4-dimethoxy-, a high-quality single crystal of the compound must first be grown. nih.gov This can be achieved through various crystallization techniques, such as slow evaporation of a solvent. Once a suitable crystal is obtained, it is mounted and exposed to a beam of X-rays. The resulting diffraction data allows for the unambiguous determination of the molecular structure in the solid state, including the conformation of the butanol chain and the orientation of the methoxy groups relative to the benzene ring. This technique provides the definitive proof of structure for a crystalline compound. ksu.edu.sa While cryo-crystallography is common, room-temperature data collection can sometimes provide insights into functionally relevant conformations. saromics.com
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity and Separation of Benzenebutanol, 2,4-dimethoxy-
The enantiomers of a chiral compound possess identical physical and chemical properties in an achiral environment, but often exhibit different biological activities. wikipedia.org Consequently, the separation and analysis of enantiomers are of critical importance, particularly in the pharmaceutical and fragrance industries. oup.comgcms.cz Chiral chromatography, utilizing either high-performance liquid chromatography (HPLC) or gas chromatography (GC), stands as a primary technique for determining the enantiomeric purity and for the preparative separation of chiral molecules like Benzenebutanol, 2,4-dimethoxy-. nih.govelementlabsolutions.com
The underlying principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is either part of the stationary phase (chiral stationary phase, CSP) or added to the mobile phase. elementlabsolutions.com This differential interaction leads to different retention times for the two enantiomers, enabling their separation.
While specific research on the chiral separation of Benzenebutanol, 2,4-dimethoxy- is not extensively documented in publicly available literature, the methodologies can be inferred from studies on structurally similar aromatic alcohols, such as other phenylbutanol derivatives and aromatic alcohols. nih.govrsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for chiral separations. elementlabsolutions.com The success of an HPLC-based enantioseparation heavily relies on the selection of an appropriate chiral stationary phase (CSP) and the composition of the mobile phase. ymc.co.jpmdpi.com
Chiral Stationary Phases (CSPs): For aromatic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often highly effective. researchgate.net These CSPs, particularly those with phenylcarbamate derivatives, can offer a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions, which are crucial for resolving aromatic compounds. nih.gov Another important class of CSPs for this type of analyte are cyclodextrin-based phases. rsc.orgnih.gov The hydrophobic cavity of cyclodextrins can include the phenyl ring of the analyte, while interactions with the hydroxyl groups on the rim of the cyclodextrin (B1172386) contribute to chiral recognition. rsc.org
Mobile Phase: In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are commonly employed. mdpi.comucl.ac.be The ratio of these solvents is a critical parameter that influences retention and resolution. For compounds containing basic or acidic functional groups, the addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly improve peak shape and separation. ymc.co.jp In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol are used.
Expected Research Findings for Benzenebutanol, 2,4-dimethoxy- (Hypothetical Data): Given the structure of Benzenebutanol, 2,4-dimethoxy-, with its aromatic ring and hydroxyl group, a polysaccharide-based CSP would be a logical starting point for method development. A hypothetical separation on a cellulose tris(3,5-dimethylphenylcarbamate) column might yield the following results:
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 9.8 min |
| Resolution (Rs) | 1.8 |
| Separation Factor (α) | 1.15 |
This table is based on typical results for similar aromatic alcohols and is for illustrative purposes only, as specific experimental data for Benzenebutanol, 2,4-dimethoxy- is not available.
Gas Chromatography (GC)
For volatile and thermally stable compounds, enantioselective GC is a powerful analytical tool. oup.comnih.gov The use of derivatized cyclodextrin-based capillary columns is a common approach for the GC separation of chiral alcohols. gcms.czresearchgate.net
Derivatization: While some aromatic alcohols can be resolved directly, derivatization of the hydroxyl group to form an ester or urethane (B1682113) can often improve volatility and enhance chiral recognition. nih.gov However, direct analysis without derivatization is preferable to avoid potential side reactions or racemization. nih.gov
Chiral Stationary Phases (CSPs): A variety of derivatized cyclodextrin CSPs are available for GC. For aromatic alcohols, phases like those based on derivatized β-cyclodextrins have shown broad applicability. gcms.cz The choice of the specific cyclodextrin derivative can significantly impact the separation factor.
Expected Research Findings for Benzenebutanol, 2,4-dimethoxy- (Hypothetical Data): A hypothetical GC separation of Benzenebutanol, 2,4-dimethoxy- on a derivatized cyclodextrin column could be expected to produce the following data:
| Parameter | Value |
| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 200 °C |
| Retention Time (Enantiomer 1) | 15.2 min |
| Retention Time (Enantiomer 2) | 15.7 min |
| Resolution (Rs) | 2.1 |
| Separation Factor (α) | 1.04 |
This table is based on typical results for similar aromatic alcohols and is for illustrative purposes only, as specific experimental data for Benzenebutanol, 2,4-dimethoxy- is not available.
The determination of enantiomeric purity is crucial, and both chiral HPLC and GC are capable of providing accurate quantitative data on the enantiomeric excess (ee) of a sample. nih.gov The choice between HPLC and GC would depend on the volatility and thermal stability of Benzenebutanol, 2,4-dimethoxy-, as well as the specific requirements of the analysis, such as the need for preparative scale separation, for which HPLC is generally more suitable. wikipedia.org
Computational and Theoretical Studies of Benzenebutanol, 2,4 Dimethoxy
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For Benzenebutanol, 2,4-dimethoxy-, this analysis would reveal the precise spatial orientation of the butanol chain relative to the 2,4-dimethoxy-substituted benzene (B151609) ring.
Table 1: Hypothetical Optimized Geometry Parameters for Benzenebutanol, 2,4-dimethoxy- (DFT)
| Parameter | Predicted Value |
| C-C bond lengths (ring) | ~1.39 - 1.41 Å |
| C-C bond lengths (chain) | ~1.52 - 1.54 Å |
| C-O bond lengths (methoxy) | ~1.36 - 1.38 Å |
| C-O bond length (butanol) | ~1.43 Å |
| Key Dihedral Angles | Dependent on conformation |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would need to be calculated.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By simulating the behavior of the molecule in a magnetic field or its response to infrared radiation, it is possible to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. scholarsresearchlibrary.comliverpool.ac.uk These predicted spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral features to corresponding atomic or group vibrations. scholarsresearchlibrary.comnih.gov
For Benzenebutanol, 2,4-dimethoxy-, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom, aiding in the interpretation of experimental NMR spectra. pdx.eduillinois.edu Similarly, the calculation of IR frequencies would identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and alkyl chain, and the C-O stretches of the methoxy (B1213986) groups. researchgate.net
Table 2: Hypothetical Predicted Spectroscopic Data for Benzenebutanol, 2,4-dimethoxy-
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: ~6.4-7.2; Methoxy protons: ~3.8; Butanol chain protons: variable |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons: ~100-160; Methoxy carbon: ~55; Butanol chain carbons: variable |
| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3300-3500; Aromatic C-H stretch: ~3000-3100; Aliphatic C-H stretch: ~2850-2960; C-O stretch: ~1050-1250 |
Note: These are estimated values based on typical functional group frequencies. Precise computational predictions are required for accurate data.
Analysis of Molecular Orbitals and Reactivity Indices
The electronic behavior and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govunl.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govshd-pub.org.rs
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. theaic.org These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions. For Benzenebutanol, 2,4-dimethoxy-, this analysis would identify the most likely sites for nucleophilic and electrophilic attack.
Table 3: Hypothetical Molecular Orbital and Reactivity Data for Benzenebutanol, 2,4-dimethoxy-
| Parameter | Definition | Predicted Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (Value in eV) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (Value in eV) |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | (Value in eV) |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | (Value in eV) |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | (Value in eV) |
Note: Specific energy values are pending computational studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and the forces between them, MD can explore the different conformations (shapes) that Benzenebutanol, 2,4-dimethoxy- can adopt and their relative stabilities. nih.govnih.gov This is particularly important for a flexible molecule with a butanol chain.
MD simulations can also be used to study how the molecule interacts with itself and with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net This provides insights into its solubility, aggregation behavior, and potential binding mechanisms to biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govhilarispublisher.com
Development of Predictive Models Based on Molecular Descriptors
To develop a QSAR model for Benzenebutanol, 2,4-dimethoxy- and related compounds, a set of molecular descriptors would first need to be calculated. nih.govucsb.edu These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. dergipark.org.tr
Once a dataset of compounds with known biological activities and their calculated descriptors is compiled, statistical methods can be used to build a predictive model. researchgate.netnih.gov This model could then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. A QSAR study involving Benzenebutanol, 2,4-dimethoxy- would require a dataset of structurally similar compounds with measured biological activity to develop a meaningful and predictive model.
Table 4: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Connectivity indices, Shape indices |
| Geometric | Molecular surface area, Molecular volume |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Hydrophobic | LogP (octanol-water partition coefficient) |
An extensive search for specific computational and theoretical studies on Benzenebutanol, 2,4-dimethoxy- has revealed a significant lack of published research that directly addresses the detailed topics outlined in your request. The scientific literature does not appear to contain in-depth studies on the correlation of its structural features with predicted biological potency, molecular docking and receptor interaction modeling, or a computational investigation of its reaction mechanisms and pathways.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on unrelated compounds, which would violate the explicit instructions of the prompt.
To provide an article that meets the high standards of scientific accuracy and detail requested, specific research data on "Benzenebutanol, 2,4-dimethoxy-" is necessary. Without such data, the generation of content for the specified sections and subsections would not be feasible.
Lack of Publicly Available Research Hinders Investigation into the Biological Activity of Benzenebutanol, 2,4-dimethoxy-
Despite a comprehensive search of available scientific literature, no specific research data was found regarding the biological activity or molecular mechanisms of the chemical compound Benzenebutanol, 2,4-dimethoxy-. Consequently, the detailed exploration of its effects through in vitro bioactivity screening, receptor-ligand interaction studies, and the elucidation of its biological effects, as outlined in the intended scope of this article, cannot be completed at this time.
The investigation was planned to cover several key areas of pharmacological research. These included in vitro methodologies such as enzyme inhibition and activation assays to understand the compound's potential to modulate enzyme activity. Further planned analysis involved cell-based assays to observe cellular responses, including changes in gene expression and protein modulation.
Additionally, the research framework intended to delve into receptor-ligand interaction studies. This would have involved direct binding assays, such as competitive binding or surface plasmon resonance, to determine the compound's affinity for specific biological receptors. Functional assays were also slated to ascertain whether the compound acts as an agonist or antagonist at these receptors.
Finally, the overarching goal was the mechanistic elucidation of any observed biological effects, aiming to provide a comprehensive understanding of how Benzenebutanol, 2,4-dimethoxy- might function at a molecular level.
The absence of published studies on Benzenebutanol, 2,4-dimethoxy- in these specific areas of investigation prevents a scientifically accurate and informative discussion as per the structured outline. Future research would be required to generate the necessary data to populate these fields of inquiry.
Investigations into Biological Activity and Molecular Mechanisms of Benzenebutanol, 2,4 Dimethoxy
Mechanistic Elucidation of Biological Effects
Identification and Validation of Specific Molecular Targets
Direct molecular targets of Benzenebutanol, 2,4-dimethoxy- have not been explicitly identified in the available literature. However, based on the activities of structurally related compounds, potential targets can be inferred. For instance, some methoxylated chalcones have been investigated for their effects on various cellular signaling pathways, suggesting that their targets may include kinases, transcription factors, or enzymes involved in these pathways.
One analogous compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), has been shown to target the PI3K/Akt/mTOR signaling pathway in multiple myeloma cells. nih.gov This suggests that other compounds with similar structural features, such as the methoxy-substituted benzene (B151609) ring, might interact with components of this or other critical cellular signaling cascades.
Analysis of Downstream Signaling Pathways and Cellular Networks
The downstream signaling pathways and cellular networks affected by Benzenebutanol, 2,4-dimethoxy- are largely uncharacterized. However, research on analogous compounds provides some clues. For example, the activation of the Nrf2/ARE signaling pathway by certain phytochemicals leads to the upregulation of antioxidant genes, which play a crucial role in cellular defense against oxidative stress. mdpi.com
Furthermore, the inhibition of the PI3K/Akt/mTOR pathway by DMEC leads to the induction of mitochondria-mediated intrinsic apoptosis in cancer cells. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. It is plausible that Benzenebutanol, 2,4-dimethoxy-, due to its structural similarities, could modulate similar pathways, thereby influencing cellular processes like apoptosis and proliferation.
Structure-Activity Relationship (SAR) Studies for Optimizing Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For compounds containing a methoxy-substituted benzene ring, SAR studies have revealed several key features that influence their bioactivity.
The number and position of methoxy (B1213986) groups on the aromatic ring significantly impact the biological properties of these compounds. nih.govresearchgate.net For instance, in a series of phenolic acids, it was found that a higher number of methoxyl groups correlated with increased antioxidant activity. nih.govresearchgate.net Specifically, the presence of methoxy groups at the C-7 and C-8 positions of coumarins can enhance their activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Antimicrobial Activity Investigations (based on analogous compounds)
While specific studies on the antimicrobial properties of Benzenebutanol, 2,4-dimethoxy- are not available, a significant body of research on analogous compounds with 2,4-dimethoxy substitutions demonstrates their potential as antimicrobial agents.
Antibacterial and Antifungal Assays (e.g., Minimum Inhibitory Concentration, Biofilm Inhibition)
Various antibacterial and antifungal assays have been employed to evaluate the efficacy of compounds structurally related to Benzenebutanol, 2,4-dimethoxy-. These assays are critical for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
For example, 2-hydroxy-4-methoxybenzaldehyde (HMB) has been shown to have a MIC of 1024 µg/ml against Staphylococcus aureus. nih.gov Furthermore, HMB was also effective in eradicating nearly 80% of preformed biofilms of methicillin-resistant S. aureus (MRSA). nih.gov
In another study, a series of 2,4-dihydroxy-5-methylacetophenone derivatives were synthesized and evaluated for their in vitro antifungal activity against five plant fungal pathogens. nih.gov Several of these compounds displayed broad-spectrum activity, with IC50 values ranging from 17.28 to 32.32 μg/mL. nih.gov
The table below summarizes the antimicrobial activities of some analogous compounds:
| Compound/Extract | Microorganism | Activity (MIC/IC50) | Reference |
| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | MIC: 1024 µg/ml | nih.gov |
| Isopropyl ketone 2g | Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solani | IC50: 17.28-32.32 μg/mL | nih.gov |
| Eugenol | S. aureus | IC50: 0.75 mM | nih.gov |
| Capsaicin | S. aureus | IC50: 0.68 mM | nih.gov |
| Vanillin | S. aureus | IC50: 1.38 mM | nih.gov |
Exploration of Potential Mechanisms of Antimicrobial Action
The mechanisms through which 2,4-dimethoxy-substituted compounds exert their antimicrobial effects are multifaceted and can vary depending on the specific structure of the compound and the target microorganism.
One proposed mechanism is the disruption of the bacterial cell membrane. rug.nl For instance, treatment of S. aureus with HMB led to an increased release of intracellular proteins and nucleic acids, indicating damage to the cell membrane. nih.gov This was further supported by scanning electron microscopy analysis which revealed structural changes in the bacterial cells. nih.gov
Another potential mechanism is the inhibition of essential enzymes. For example, some antibacterial agents, such as trimethoprim derivatives, are known to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.
Antioxidant Activity Evaluation (based on analogous compounds)
The antioxidant potential of compounds containing the 2,4-dimethoxy-benzene moiety has been investigated through various in vitro assays. These studies suggest that such compounds can act as effective radical scavengers.
The most common method used to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The antioxidant activity is often expressed as the EC20 or IC50 value, which represents the concentration of the antioxidant required to scavenge 20% or 50% of the DPPH radicals, respectively.
Studies on phenolic acids have shown that the presence of methoxy and phenolic hydroxyl groups can significantly enhance their antioxidant activities. nih.govresearchgate.net The antioxidant capacity is influenced by factors such as the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the electron-donating ability of the functional groups. nih.govresearchgate.net
In a study of methoxyphenols, 2,4-dimethoxyphenol showed greater anti-DPPH radical activity than eugenol and isoeugenol. nih.gov This highlights the contribution of the methoxy groups to the radical scavenging potential.
The antioxidant activity of these compounds is often attributed to mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.govresearchgate.net The predominant mechanism can depend on the specific structure of the compound and the reaction medium. nih.govresearchgate.net
In Vitro Free Radical Scavenging Assays
Comprehensive searches of available scientific literature did not yield specific studies investigating the in vitro free radical scavenging activity of Benzenebutanol, 2,4-dimethoxy-. While the antioxidant potential of various phenolic compounds is widely documented, with research frequently employing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, no such data is presently available for this specific compound.
The structural features of phenolic compounds, such as the presence and position of hydroxyl and methoxy groups on the benzene ring, are known to significantly influence their antioxidant capacity. The electron-donating nature of these groups can enhance the ability of a molecule to scavenge free radicals. However, without experimental data from established assays, any discussion of the free radical scavenging potential of Benzenebutanol, 2,4-dimethoxy- would be purely speculative.
Cellular Antioxidant Capacity Assessment and Mechanistic Insights
Similarly, there is a notable absence of research focused on the cellular antioxidant capacity of Benzenebutanol, 2,4-dimethoxy-. Studies in this area typically involve cell-based assays to determine a compound's ability to mitigate oxidative stress within a biological system. Such investigations often explore the molecular mechanisms at play, including the potential for upregulating endogenous antioxidant enzymes or interacting with cellular signaling pathways.
Due to the lack of specific research on Benzenebutanol, 2,4-dimethoxy-, no data from cellular antioxidant assays or mechanistic studies can be presented. The scientific community has not yet published findings that would elucidate its effects on cellular oxidative stress or the underlying molecular pathways.
Derivatives and Analogs of Benzenebutanol, 2,4 Dimethoxy : Synthesis and Structure Activity Relationships
Rational Design Principles for Novel Derivatives
The rational design of new chemical entities based on the Benzenebutanol, 2,4-dimethoxy- scaffold employs established medicinal chemistry principles to enhance its therapeutic potential. These strategies are guided by an understanding of the molecule's interaction with its biological target.
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of specific atoms or groups with others that have similar physical or chemical properties to improve the compound's biological profile. cambridgemedchemconsulting.com For the Benzenebutanol, 2,4-dimethoxy- scaffold, several bioisosteric modifications can be envisioned to enhance potency or selectivity.
One key area for modification is the 2,4-dimethoxy substitution on the benzene (B151609) ring. Methoxy (B1213986) groups are susceptible to metabolic O-demethylation, which can lead to rapid clearance. Replacing one or both methoxy groups with bioisosteres can mitigate this metabolic liability and potentially improve oral bioavailability. For instance, replacing a methoxy group with a fluorine atom can block metabolic oxidation while maintaining similar steric bulk. cambridgemedchemconsulting.com The high electronegativity of fluorine can also influence the electronic properties of the aromatic ring, potentially altering its binding affinity for a target protein.
Another strategy involves the replacement of the methoxy groups with other small alkyl groups or forming a five- or six-membered ring to enhance metabolic stability. cambridgemedchemconsulting.com The hydroxyl group of the butanol side chain is also a prime candidate for bioisosteric replacement. For example, it could be replaced with an amine or a thiol to explore different hydrogen bonding interactions with a target receptor.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Methoxy (-OCH3) | Fluoro (-F) | Block metabolic O-demethylation, similar size. |
| Methoxy (-OCH3) | Methylthio (-SCH3) | Similar size and electronics, potentially altered metabolism. |
| Methoxy (-OCH3) | Difluoromethyl (-OCHF2) | Increased metabolic stability, altered electronics. |
| Hydroxyl (-OH) | Amino (-NH2) | Altered hydrogen bonding capacity (donor and acceptor). |
| Hydroxyl (-OH) | Thiol (-SH) | Different hydrogen bonding and potential for metal coordination. |
Scaffold hopping is a powerful strategy to identify structurally novel compounds that retain the key pharmacophoric features of the original lead. acs.org This approach is particularly useful for generating new intellectual property and overcoming issues with the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties or off-target toxicity.
Starting from the Benzenebutanol, 2,4-dimethoxy- core, one could envision replacing the dimethoxylated benzene ring with various heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For example, a substituted pyridine (B92270) or pyrimidine (B1678525) ring could mimic the aromatic and electronic nature of the benzene ring while offering different solubility and metabolic profiles.
| Original Scaffold | Hopped Scaffold Example | Potential Advantages |
| 2,4-Dimethoxyphenyl | 2,4-Disubstituted Pyridine | Improved solubility, altered metabolic profile, novel IP. |
| 2,4-Dimethoxyphenyl | 5,7-Disubstituted Indole | Different vector for substituent exploration, potential for new interactions. |
| Butanol Side Chain | Butanoic Acid Side Chain | Introduction of a carboxylic acid for different target interactions. |
Diverse Synthetic Routes to Access Key Derivatives
The synthesis of a diverse library of Benzenebutanol, 2,4-dimethoxy- derivatives is essential for a thorough investigation of its SAR. Synthetic strategies would focus on the modular construction of the molecule, allowing for the easy introduction of various functional groups on both the aromatic ring and the side chain.
Modifications to the 2,4-dimethoxybenzene portion of the molecule can be achieved through several synthetic approaches. Starting from commercially available 2,4-dimethoxybenzaldehyde (B23906) or 2,4-dimethoxyacetophenone, a variety of reactions can be employed to introduce the butanol side chain.
For creating analogs with different substitution patterns on the aromatic ring, one could start with differently substituted phenols and perform methylation or other alkylation reactions to achieve the desired alkoxy pattern. Alternatively, electrophilic aromatic substitution reactions on a dimethoxybenzene precursor could be used to introduce other functional groups, although regioselectivity could be a challenge. The structure-activity relationships of dimethoxybenzene compounds are significantly influenced by the position and nature of substituents, which affect their interactions with biological targets. nih.gov
A general synthetic route could involve the Grignard addition of a protected 3-carbon unit to a substituted benzaldehyde, followed by deprotection and reduction to yield the desired butanol side chain.
The butanol side chain offers numerous opportunities for modification to probe its role in biological activity. The length of the alkyl chain can be varied by using different Grignard reagents or by employing Wittig-type reactions followed by reduction. Branching can be introduced by using appropriately substituted building blocks.
The terminal hydroxyl group can be a handle for further functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether, ester, or amine. These modifications allow for the exploration of a wide range of functional groups and their impact on the molecule's properties. For example, converting the alcohol to an amine could introduce a basic center, which might be important for salt formation or interaction with an acidic residue in a binding pocket.
The incorporation of heterocyclic rings into the Benzenebutanol, 2,4-dimethoxy- scaffold can lead to compounds with novel biological activities. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to engage in various intermolecular interactions. nih.gov
One approach is to replace the benzene ring with a heterocycle, as discussed in scaffold hopping. Another strategy is to append a heterocyclic ring to the butanol side chain. For example, the terminal hydroxyl group could be used to alkylate a nitrogen-containing heterocycle, such as imidazole (B134444) or a triazole. Alternatively, the hydroxyl group could be converted to a leaving group and displaced by a heterocyclic nucleophile.
Comprehensive Structure-Activity Relationship (SAR) Investigations
No specific data available.
Elucidation of Pharmacophoric Requirements for Specific Biological Effects
No specific data available to construct a pharmacophore model for derivatives of Benzenebutanol, 2,4-dimethoxy-.
Application of Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
No specific data available to develop a QSAR model for derivatives of Benzenebutanol, 2,4-dimethoxy-.
Future Directions and Emerging Research Opportunities for Benzenebutanol, 2,4 Dimethoxy
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future of synthesizing Benzenebutanol, 2,4-dimethoxy- and its derivatives lies in the adoption of green and sustainable chemistry principles. Current research efforts are geared towards developing methodologies that are not only efficient in terms of yield but also minimize environmental impact. A key area of exploration is the use of solvent-free reaction conditions, which has shown promise in the synthesis of other benzene (B151609) and pyridine (B92270) derivatives catalyzed by reagents like HOTf. researchgate.net Another promising avenue is the application of biocatalysis, utilizing enzymes or whole microbial systems to carry out specific synthetic steps. rsc.org This approach offers high selectivity and reduces the need for harsh reagents and reaction conditions.
Furthermore, the development of programmed synthesis strategies could enable the precise and controlled construction of complex derivatives of Benzenebutanol, 2,4-dimethoxy-. innovations-report.comsciencedaily.com This would allow for the creation of a diverse library of related compounds for further biological screening. The table below summarizes potential sustainable synthetic approaches.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Solvent-Free Synthesis | Reduced solvent waste, potential for lower energy consumption. | Identification of effective catalysts for solvent-free reactions. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery and engineering of enzymes for specific transformations. rsc.org |
| Programmed Synthesis | Precise control over the placement of functional groups. | Development of novel sequential reaction methodologies. innovations-report.comsciencedaily.com |
In-Depth Mechanistic Characterization of Bioactivity at the Atomic and Molecular Levels
A deeper understanding of how Benzenebutanol, 2,4-dimethoxy- interacts with biological systems at the molecular level is crucial for its future therapeutic applications. Advanced computational and experimental techniques are being employed to elucidate these mechanisms. Molecular modeling, including docking and molecular dynamics simulations, can provide insights into the binding of this compound to its biological targets. nih.govmdpi.com These computational methods help in visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern its bioactivity.
Crystallographic studies of Benzenebutanol, 2,4-dimethoxy- in complex with its target proteins can provide atomic-level details of the binding mode. nih.gov Combining these computational and experimental approaches will enable a comprehensive understanding of the structure-activity relationship, guiding the design of more potent and selective analogs.
| Technique | Information Gained | Research Implication |
| Molecular Docking | Predicts the preferred binding orientation of the compound to its target. mdpi.com | Guides the design of derivatives with improved binding affinity. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the compound-target complex over time. nih.gov | Provides insights into the stability of the interaction and conformational changes. |
| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the compound bound to its target. nih.gov | Offers precise atomic-level details of the binding interactions. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and development of new drugs based on the Benzenebutanol, 2,4-dimethoxy- scaffold. jocpr.comresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives before they are synthesized. azolifesciences.comresearchgate.net This in silico screening can significantly accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental assays. nih.gov
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to identify the key molecular features that contribute to the desired biological effect. jocpr.com This knowledge can then be used to design new compounds with enhanced properties. The integration of AI and ML into the drug discovery pipeline will enable a more targeted and efficient exploration of the chemical space around Benzenebutanol, 2,4-dimethoxy-.
| AI/ML Application | Potential Impact | Future Research Direction |
| Predictive Toxicology | Early identification of potentially toxic compounds, reducing late-stage failures. azolifesciences.comresearchgate.net | Development of more accurate and comprehensive toxicity prediction models. researchgate.net |
| QSAR Modeling | Identification of key structural features for bioactivity. | Integration of larger and more diverse datasets to improve model predictivity. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Enhancement of generative models to produce more synthesizable and effective compounds. |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Modalities
While the current understanding of the biological activity of Benzenebutanol, 2,4-dimethoxy- is promising, there is a vast potential for discovering new therapeutic applications. The structural similarity of this compound to other phenolic and aromatic compounds suggests that it may interact with a range of biological targets. aip.orggsconlinepress.comfastercapital.comopenaccessjournals.comjocpr.com High-throughput screening of Benzenebutanol, 2,4-dimethoxy- and its derivatives against a wide array of biological targets could uncover novel therapeutic opportunities. nih.gov
Research into the effects of phenolic compounds on neurodegenerative diseases and obesity suggests potential new avenues for investigation. nih.govmdpi.com Furthermore, exploring the compound's potential as an anti-inflammatory or anticancer agent, based on the known activities of similar structures, could lead to significant breakthroughs. nih.gov The identification of new biological targets will be crucial for expanding the therapeutic potential of Benzenebutanol, 2,4-dimethoxy-.
| Therapeutic Area | Rationale based on Analogous Compounds | Research Approach |
| Neuroprotection | Phenolic compounds have shown neuroprotective effects. mdpi.com | Screening in in vitro and in vivo models of neurodegenerative diseases. |
| Anti-obesity | Phenolic compounds can modulate metabolic pathways. nih.gov | Investigation of effects on adipocyte differentiation and lipid metabolism. |
| Oncology | Many aromatic compounds exhibit anticancer properties. nih.gov | High-throughput screening against a panel of cancer cell lines. |
Investigation into Environmental Degradation Pathways and Bioremediation Potential
Understanding the environmental fate of Benzenebutanol, 2,4-dimethoxy- is essential for ensuring its safe and sustainable use. Research in this area will focus on identifying the pathways through which this compound degrades in the environment. Microbial degradation is a key process for the breakdown of aromatic compounds in soil and water. nih.govnih.govsemanticscholar.org Studies investigating the ability of various microorganisms to metabolize Benzenebutanol, 2,4-dimethoxy- will be crucial. This includes the identification of the specific enzymes and metabolic pathways involved in its degradation. rsc.orgrsc.orgresearchgate.netosti.gov
Phytoremediation, the use of plants to remove pollutants from the environment, is another area of interest. researchgate.netusgs.govnih.govmst.eduyoutube.com Research could explore the potential of certain plant species to take up and metabolize Benzenebutanol, 2,4-dimethoxy-, offering a green and cost-effective method for environmental cleanup. A thorough understanding of its environmental degradation will inform risk assessments and guide the development of strategies to mitigate any potential environmental impact.
| Degradation Approach | Mechanism | Research Focus |
| Microbial Degradation | Bacteria and fungi can break down aromatic rings. nih.govnih.govsemanticscholar.orgfrontiersin.org | Isolation and characterization of microbes capable of degrading the compound. frontiersin.org |
| Enzymatic Degradation | Specific enzymes can cleave ether bonds and hydroxylate aromatic rings. rsc.orgresearchgate.netosti.govnih.govnih.gov | Identification and characterization of the key degradative enzymes. |
| Phytoremediation | Plants can take up and metabolize organic pollutants. researchgate.netusgs.govnih.govmst.eduyoutube.com | Screening of plant species for their ability to tolerate and degrade the compound. |
Q & A
Q. What are the established synthetic routes for 2,4-dimethoxybenzenebutanol, and how do reaction conditions influence yield?
The synthesis of aromatic alcohols like 2,4-dimethoxybenzenebutanol typically involves nucleophilic substitution or reduction of pre-functionalized intermediates. For example:
- Esterification/Hydrolysis : Analogous to the synthesis of 2,4-dichlorophenoxy acetate (), methoxy groups can be introduced via alkylation of phenolic precursors using dimethyl sulfate or methyl iodide under basic conditions. Subsequent reduction of a ketone or ester intermediate (e.g., using LiAlH₄ or NaBH₄) yields the butanol derivative.
- Grignard Reaction : Reaction of 2,4-dimethoxybenzaldehyde () with a Grignard reagent (e.g., CH₂CH₂CH₂MgBr) followed by acidic workup could yield the target alcohol.
Q. Critical Parameters :
- Temperature control during alkylation to avoid demethylation.
- Solvent polarity (e.g., methanol vs. THF) to optimize nucleophilicity.
- Catalyst selection (e.g., H₂SO₄ for esterification, as in ).
Q. Which spectroscopic techniques are most reliable for characterizing 2,4-dimethoxybenzenebutanol?
- NMR Spectroscopy :
- Mass Spectrometry : Electron ionization (EI-MS) can confirm molecular weight (e.g., [M]⁺ at m/z 196 for C₁₁H₁₆O₃) and fragmentation patterns .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1200–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data between synthetic batches of 2,4-dimethoxybenzenebutanol?
Contradictions may arise from:
- Regioisomeric impurities : Incomplete alkylation during methoxy group introduction can yield 2,5- or 3,4-dimethoxy byproducts. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Solvent residues : Residual DMSO or methanol in samples can shift peaks. Dry samples thoroughly and use deuterated solvents.
- Stereochemical variations : Chiral centers in the butanol chain may lead to splitting signals. Employ chiral chromatography or optical rotation analysis.
Q. What strategies improve regioselectivity in methoxy group introduction for benzenebutanol derivatives?
- Directed ortho-Metalation : Use directing groups (e.g., -OH, -NH₂) to guide methoxy substitution to specific positions .
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., with acetyl groups) during synthesis, as seen in photolabile carbamate protections ().
- Computational Modeling : Predict substituent effects using DFT calculations to optimize reaction pathways.
Q. How does the substitution pattern on the benzene ring influence bioactivity in methoxy-substituted alcohols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
